2-Amino-2-(2-methoxycyclohexyl)acetamide
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Overview
Description
2-Amino-2-(2-methoxycyclohexyl)acetamide is an organic compound with the molecular formula C9H18N2O2. This compound is characterized by the presence of an amino group, a methoxy group, and a cyclohexyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxycyclohexyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxycyclohexanone with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxycyclohexyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
2-Amino-2-(2-methoxycyclohexyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxycyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Another amino alcohol with different structural features.
2-Amino-N-(2-methoxyethyl)acetamide: A similar compound with a different alkyl chain.
2-Cyano-N-(2-methoxyethyl)acetamide: A cyano derivative with distinct chemical properties.
Uniqueness
2-Amino-2-(2-methoxycyclohexyl)acetamide is unique due to its specific combination of functional groups and the presence of a cyclohexyl ring
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-amino-2-(2-methoxycyclohexyl)acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H2,11,12) |
InChI Key |
GENNQZYWWVFFLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1C(C(=O)N)N |
Origin of Product |
United States |
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